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Cat. No.: B123507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting reductive amination reactions utilizing unsaturated amines. This powerful synthetic

strategy allows for the introduction of valuable allyl, propargyl, and other unsaturated moieties

into molecules, which are key building blocks in the synthesis of complex organic molecules,

including active pharmaceutical ingredients.

Introduction
Reductive amination is a cornerstone of C-N bond formation in organic synthesis. The reaction

proceeds through the initial formation of an imine or enamine intermediate from a carbonyl

compound and an amine, followed by in situ reduction to the corresponding amine.[1][2] When

an unsaturated amine is employed, the resulting product retains the unsaturation, providing a

versatile handle for further functionalization.

The choice of reducing agent is critical for the success of the reaction, especially when dealing

with sensitive functional groups like alkenes and alkynes. Mild and selective reducing agents

are generally preferred to avoid undesired reduction of the unsaturation or the starting carbonyl

compound. This document focuses on protocols employing commonly used and effective

reducing agents for this transformation.
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The general mechanism of reductive amination involves two key steps:

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of an

aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions, the

hemiaminal dehydrates to form an imine. In the presence of acid, the imine can be

protonated to form a more electrophilic iminium ion.[2]

Reduction: A hydride reagent then selectively reduces the C=N double bond of the imine or

iminium ion to afford the final amine product.

The overall transformation is a one-pot process that is highly efficient and atom-economical.
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Caption: General reaction pathway for reductive amination.

Data Presentation: Reductive Amination of
Carbonyls with Unsaturated Amines
The following tables summarize the results of various reductive amination reactions between

different carbonyl compounds and unsaturated amines, highlighting the yields and key reaction
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parameters.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Entry
Carbonyl
Compound

Unsaturate
d Amine

Product Yield (%) Reference

1
Benzaldehyd

e
Allylamine

N-

Allylbenzylam

ine

98 [1]

2
Cyclohexano

ne
Allylamine

N-

Allylcyclohex

anamine

91 [3]

3

4-

Methoxybenz

aldehyde

Propargylami

ne

N-Propargyl-

4-

methoxybenz

ylamine

88 [1]

4
Acetophenon

e
Allylamine

N-Allyl-1-

phenylethana

mine

85 (94% ee) [4]

5

2-

Naphthaldehy

de

Homoallylami

ne

N-(But-3-en-

1-yl)-[1-

(naphthalen-

2-

yl)methyl]ami

ne

92 [3]

Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
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Entry
Carbonyl
Compound

Unsaturate
d Amine

Product Yield (%) Reference

1
Benzaldehyd

e

Propargylami

ne

N-

Propargylben

zylamine

91 [5]

2
Cyclohexano

ne
Allylamine

N-

Allylcyclohex

anamine

85 [6]

3 Acetone Allylamine

N-

Allylpropan-2-

amine

Not specified [7]

4

4-

Fluorobenzal

dehyde

Allylamine

N-Allyl-4-

fluorobenzyla

mine

89 [8]

5
Cyclopentano

ne

Propargylami

ne

N-

Propargylcycl

opentanamin

e

82 [8]

Table 3: Asymmetric Reductive Amination
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Entry Ketone
Unsatur
ated
Amine

Catalyst Product
Yield
(%)

ee (%)
Referen
ce

1
Acetophe

none

Allylamin

e

[((R)-tol-

binap)Ru

Cl₂]

(R)-N-

Allyl-1-

phenylet

hanamin

e

30 86 [9]

2

4'-

Nitroacet

ophenon

e

Allylamin

e

[((R)-tol-

binap)Ru

Cl₂]

(R)-N-

Allyl-1-(4-

nitrophen

yl)ethana

mine

Good 98 [9]

3
Acetophe

none

p-

Anisidine

Chiral

Phosphor

ic Acid

(R)-N-(1-

Phenylet

hyl)-4-

methoxy

aniline

87 95 [4]

Experimental Protocols
The following are detailed protocols for key reductive amination procedures using unsaturated

amines.

Protocol 1: General Procedure for Reductive Amination
using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a versatile and widely used method due to the mildness and selectivity of the

reducing agent.[3]

Materials:

Aldehyde or Ketone (1.0 equiv)

Unsaturated Amine (1.1 equiv)
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Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Acetic Acid (optional, 1.0 equiv for less reactive ketones)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Procedure:

To a round-bottom flask, add the aldehyde or ketone (1.0 equiv) and the unsaturated amine

(1.1 equiv).

Dissolve the reactants in an appropriate solvent such as DCE or DCM (approximately 0.1-

0.5 M concentration).

If the carbonyl compound is a less reactive ketone, acetic acid (1.0 equiv) can be added to

catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.

Slowly add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions. The

addition may be slightly exothermic.

Stir the reaction at room temperature and monitor its progress by Thin Layer

Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the

substrates.

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x

volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by flash column chromatography on silica gel if necessary.
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Start
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Caption: Workflow for reductive amination using NaBH(OAc)₃.
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Protocol 2: General Procedure for Reductive Amination
using Sodium Cyanoborohydride (NaBH₃CN)
This method is particularly useful when the reaction needs to be performed in protic solvents

like methanol. Caution should be exercised due to the toxicity of cyanide.[5]

Materials:

Aldehyde or Ketone (1.0 equiv)

Unsaturated Amine (1.1 equiv)

Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)

Methanol (MeOH)

Acetic Acid (to adjust pH to ~6-7)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Water

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Procedure:

In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the unsaturated

amine (1.1 equiv) in methanol (approximately 0.1-0.5 M concentration).
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Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic

acid.

Add sodium cyanoborohydride (1.2 equiv) to the reaction mixture.

Stir the reaction at room temperature. Monitor the reaction progress by TLC. Reaction times

typically range from 2 to 24 hours.

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

most of the methanol.

Add water to the residue and basify to pH > 10 with a saturated aqueous NaHCO₃ solution or

dilute NaOH.

Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM (3 x

volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography if necessary.
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Caption: Workflow for reductive amination using NaBH₃CN.
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Protocol 3: Asymmetric Reductive Amination of a
Ketone
This protocol provides a general guideline for achieving enantioselective synthesis of chiral

unsaturated amines using a chiral catalyst. The specific catalyst, ligand, and conditions will

vary depending on the substrate and desired enantiomer. This example is based on a

ruthenium-catalyzed reaction.[9]

Materials:

Ketone (1.0 equiv)

Unsaturated Amine (as ammonium salt or in excess)

Chiral Ruthenium Catalyst (e.g., [((R)-tol-binap)RuCl₂]) (0.5-2 mol%)

Hydrogen Source (e.g., H₂ gas or ammonium formate)

Anhydrous Solvent (e.g., Methanol, Toluene)

Inert atmosphere (e.g., Argon or Nitrogen)

High-pressure reactor (if using H₂ gas)

Standard workup and purification reagents

Procedure:

To a high-pressure reactor under an inert atmosphere, add the ketone (1.0 equiv), the chiral

ruthenium catalyst, and the anhydrous solvent.

Add the unsaturated amine source (e.g., ammonium formate as both amine and hydrogen

source).

Seal the reactor and pressurize with hydrogen gas to the desired pressure (e.g., 5-50 bar) if

it is the chosen hydrogen source.
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Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the

required reaction time (typically 12-48 hours).

Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or GC.

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

Perform a standard aqueous workup, typically involving extraction with an organic solvent,

washing, and drying.

Concentrate the organic phase and purify the product by column chromatography.

Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
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Caption: Workflow for asymmetric reductive amination.
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Troubleshooting and Considerations
Low Yields:

Inefficient Imine Formation: For sterically hindered or electronically deactivated carbonyls

or amines, consider adding a Lewis acid (e.g., Ti(OiPr)₄) or a protic acid catalyst (e.g.,

acetic acid). Removing water using a Dean-Stark trap or molecular sieves can also drive

the equilibrium towards imine formation.

Side Reactions: The choice of reducing agent is crucial. Stronger reducing agents like

NaBH₄ can reduce the starting carbonyl compound. Ensure a selective reducing agent like

NaBH(OAc)₃ or NaBH₃CN is used under appropriate conditions.

Chemoselectivity Issues:

Reduction of Unsaturation: While mild borohydride reagents are generally chemoselective,

over-reduction of the alkene or alkyne can sometimes occur, especially with more reactive

reducing agents or under harsh conditions. Careful monitoring of the reaction is

recommended. Catalytic hydrogenation may also lead to the reduction of the C-C multiple

bonds.[1]

Diastereoselectivity/Enantioselectivity:

For asymmetric reactions, the choice of chiral catalyst and ligand is paramount. Screening

of different catalysts and reaction conditions (solvent, temperature, additives) is often

necessary to achieve high stereoselectivity.

Safety Information
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. Handle it with

appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Acidic

conditions can lead to the release of toxic hydrogen cyanide (HCN) gas.[5]

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can

release acetic acid upon contact with water. Handle in a dry environment.
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Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be

handled with care as they are potential carcinogens.

Hydrogen Gas: Hydrogen is highly flammable and should be handled with extreme caution in

a well-ventilated area, away from ignition sources. Use appropriate high-pressure

equipment.

By following these detailed protocols and considering the provided data, researchers can

effectively utilize reductive amination with unsaturated amines to synthesize a wide array of

valuable and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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